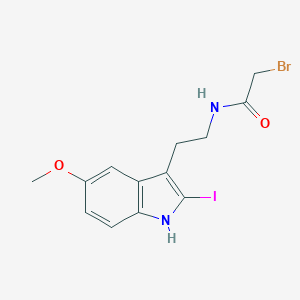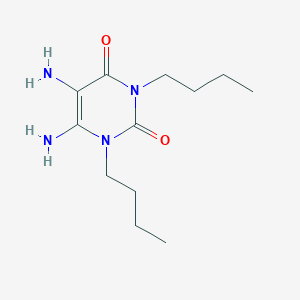
1,3-二丁基-5,6-二氨基尿嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibutyl-5,6-diaminouracil is a synthetic compound that belongs to the class of diaminopyrimidines. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound contains a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
科学研究应用
1,3-Dibutyl-5,6-diaminouracil has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of xanthine derivatives and other bioactive molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
Target of Action
It is known that the compound belongs to the class of organic compounds known as pyrimidones . These compounds contain a pyrimidine ring, which bears a ketone . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Biochemical Pathways
The biochemical pathways affected by 1,3-Dibutyl-5,6-diaminouracil are currently unknown Given its structural similarity to other pyrimidones, it may potentially influence pathways involving these compounds
生化分析
Biochemical Properties
1,3-Dibutyl-5,6-diaminouracil plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with dihydropyrimidine dehydrogenase, an enzyme involved in the catabolism of pyrimidine bases. This interaction is crucial as it influences the reduction of uracil and thymine to their respective dihydro forms . Additionally, 1,3-Dibutyl-5,6-diaminouracil may interact with other pyrimidine-related enzymes, affecting their activity and stability.
Cellular Effects
1,3-Dibutyl-5,6-diaminouracil has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in pyrimidine metabolism, thereby altering the cellular metabolic flux . Furthermore, 1,3-Dibutyl-5,6-diaminouracil can impact cell signaling pathways related to cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of 1,3-Dibutyl-5,6-diaminouracil involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with dihydropyrimidine dehydrogenase results in the inhibition of this enzyme, thereby affecting the catabolic pathway of pyrimidine bases . Additionally, 1,3-Dibutyl-5,6-diaminouracil can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dibutyl-5,6-diaminouracil change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Dibutyl-5,6-diaminouracil remains stable under controlled conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 1,3-Dibutyl-5,6-diaminouracil vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects and can modulate biochemical pathways effectively. At higher doses, it may induce toxic or adverse effects, including disruptions in cellular metabolism and organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which 1,3-Dibutyl-5,6-diaminouracil exerts its optimal biochemical effects.
Metabolic Pathways
1,3-Dibutyl-5,6-diaminouracil is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydropyrimidine dehydrogenase, influencing the catabolic pathway of pyrimidine bases . Additionally, this compound may affect the levels of metabolites involved in these pathways, thereby altering the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of 1,3-Dibutyl-5,6-diaminouracil within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues . The distribution pattern of 1,3-Dibutyl-5,6-diaminouracil is crucial for its biochemical efficacy and potential therapeutic applications.
Subcellular Localization
1,3-Dibutyl-5,6-diaminouracil exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is critical for the compound’s interaction with target biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibutyl-5,6-diaminouracil can be synthesized through the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxo ethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). Optimized reaction conditions lead to the precipitation of pure products after only 5 to 10 minutes of reaction time . Another method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under controlled microwave irradiation .
Industrial Production Methods
Industrial production methods for 1,3-Dibutyl-5,6-diaminouracil are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
1,3-Dibutyl-5,6-diaminouracil undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines and other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The primary amine groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
Major products formed from these reactions include imines, amine derivatives, and substituted pyrimidines. These products have various applications in medicinal chemistry and materials science .
相似化合物的比较
Similar Compounds
1,3-Dimethyl-5,6-diaminouracil: Similar in structure but with methyl groups instead of butyl groups.
6-Amino-5-carboxamidouracil: Used as a precursor for xanthine derivatives.
8-Substituted xanthines: Derived from 5,6-diaminouracil and have various biological activities.
Uniqueness
1,3-Dibutyl-5,6-diaminouracil is unique due to its butyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its solubility and reactivity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
5,6-diamino-1,3-dibutylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-3-5-7-15-10(14)9(13)11(17)16(12(15)18)8-6-4-2/h3-8,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQWNKGXPRVBSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440060 |
Source


|
| Record name | 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52998-23-9 |
Source


|
| Record name | 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
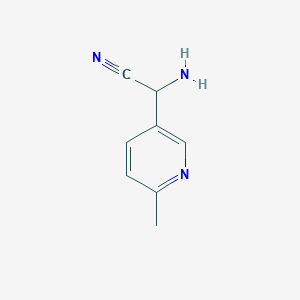

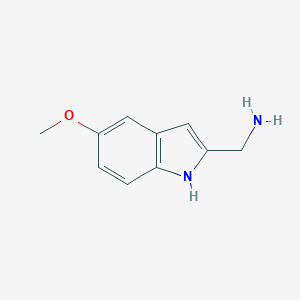
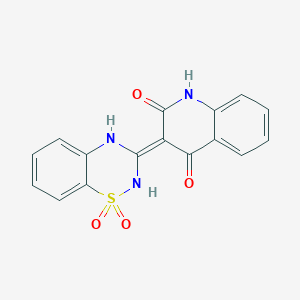
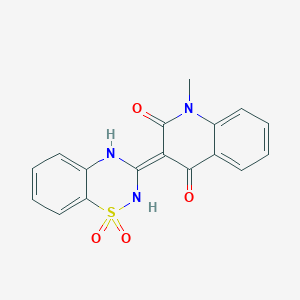
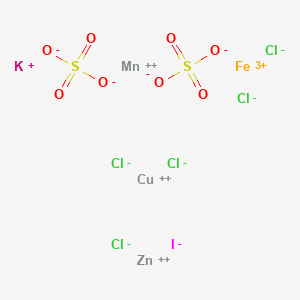
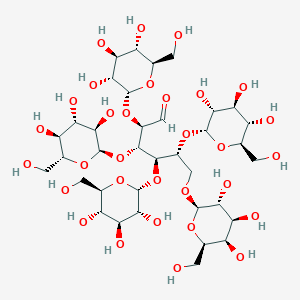
![3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one](/img/structure/B137237.png)
![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)
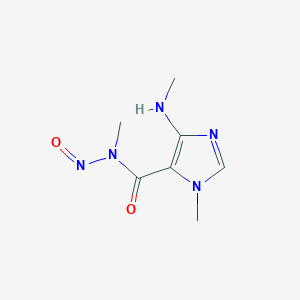
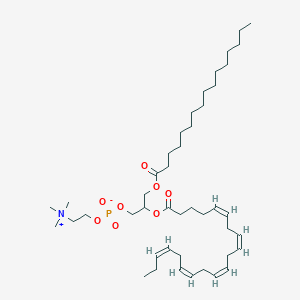

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)
